Sequential Cross-Coupling: Iodo vs. Bromo/Chloro
The dihalogenated precursor 3-bromo-5-chlorofuro[3,2-b]pyridine (1) failed to support sequential chemoselective coupling because the reactivity difference between Br and Cl was insufficient, preventing clean stepwise functionalization. In contrast, the iodine-containing analog 3-bromo-5-iodofuro[3,2-b]pyridine (5) enabled successful sequential couplings, ultimately yielding the CLK1/2/4 probe MU1210 and selective HIPK inhibitors MU135 (HIPK2 IC₅₀ = 23 nM) and MU1787 [1]. This constitutes a binary pass/fail outcome directly attributable to iodine incorporation at the 5-position.
| Evidence Dimension | Feasibility of sequential chemoselective cross-coupling for 3,5-disubstituted furo[3,2-b]pyridine synthesis |
|---|---|
| Target Compound Data | 3-Bromo-5-iodofuro[3,2-b]pyridine: Successful sequential coupling → MU1210, MU135, MU1787 (MU135 HIPK2 IC₅₀ = 23 nM, screened against 210 kinases for selectivity) |
| Comparator Or Baseline | 3-Bromo-5-chlorofuro[3,2-b]pyridine: Insufficient halogen reactivity difference → failed to support clean sequential coupling |
| Quantified Difference | Binary outcome: Success (I/Br combination) vs. Failure (Cl/Br combination); the C–I vs. C–Cl bond energy gap (~118 kJ mol⁻¹) vs. C–Br vs. C–Cl gap (~56 kJ mol⁻¹) provides the mechanistic basis |
| Conditions | Pd-catalyzed sequential Suzuki-Miyaura cross-coupling; Synthesis route A, Scheme 1 in Němec et al. 2021 |
Why This Matters
Procurement of 5-iodoFuro[3,2-b]pyridine (or its dihalogenated derivatives) is essential for any synthetic route requiring sequential chemoselective coupling; the 5-bromo or 5-chloro analogs cannot replicate this orthogonal reactivity.
- [1] Němec, V.; Maier, L.; Berger, B.-T.; Chaikuad, A.; Drápela, S.; Souček, K.; Knapp, S.; Paruch, K. Highly Selective Inhibitors of Protein Kinases CLK and HIPK with the Furo[3,2-b]pyridine Core. Eur. J. Med. Chem. 2021, 215, 113299. DOI: 10.1016/j.ejmech.2021.113299. View Source
